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Compound of Interest

Compound Name: JNJ0966

cat. No.: B15579790

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals using the c-Met
inhibitor INJ-38877605 (also known as JINJ0966) in in vivo experiments.

Frequently Asked Questions (FAQS)

Q1: What is the most critical pitfall to be aware of when using JNJ-38877605 in in vivo studies?

Al: The most significant challenge and critical pitfall of using JNJ-38877605 in vivo is the high
potential for species-specific renal toxicity.[1][2][3] This toxicity is not observed in common
preclinical models like rats and dogs but has been reported in rabbits and, crucially, in humans,
which led to the discontinuation of its clinical development.[1][2][4]

Q2: What causes the renal toxicity associated with JNJ-38877605?

A2: The renal toxicity is caused by the formation of insoluble metabolites.[1][2] Specifically,
metabolites identified as M1/3, M5/6, and M10 are generated through the activity of the
enzyme aldehyde oxidase (AOX).[1][2] These metabolites have poor solubility and can
precipitate in the renal tubules, forming crystals that lead to kidney damage, including
degenerative and inflammatory changes.[2][3]

Q3: Why is this toxicity species-specific?
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A3: The species specificity is due to differences in the metabolism of JNJ-38877605,
particularly the activity of aldehyde oxidase (AOX).[4] Humans and rabbits exhibit higher levels
of AOX activity, leading to a greater production of the insoluble metabolites (M1/3, M5/6, and
M10).[1][2] In contrast, preclinical models such as rats and dogs have lower AOX activity,
resulting in minimal formation of these toxic metabolites, and consequently, an absence of
renal toxicity in these species.[1][3]

Q4: Which animal model is most appropriate for studying the toxicity of INJ-388776057?

A4: Due to the similar metabolic profile concerning the formation of the M10 metabolite, the
rabbit is considered a more suitable toxicology model than rats or dogs for studying JNJ-
38877605.[1][2] However, it is important to note that even in rabbits, attempts to mitigate this
toxicity with alternative dosing schedules or co-administration of agents like probenecid were
unsuccessful at pharmacologically active doses.[2]

Q5: Are there any known off-target effects of INJ-388776057

A5: JNJ-38877605 is a highly selective c-Met kinase inhibitor. It has been shown to be over
833-fold more selective for c-Met than the next most potently inhibited kinase (Fms) out of a
panel of 246 kinases.[1] The primary toxicity observed in vivo is related to its metabolism rather
than direct off-target kinase inhibition.

Q6: What is the mechanism of action of JINJ-388776057

A6: JNJ-38877605 is an orally available, ATP-competitive inhibitor of the c-Met receptor
tyrosine kinase, with an IC50 of 4.7 nM in in vitro kinase assays.[1][3] It binds with high affinity
to the ATP-binding site of c-Met, leading to a slow reversibility of binding and inhibition of c-Met
phosphorylation.[1][5]
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Observed Issue

Potential Cause

Recommended Action

Unexpected signs of toxicity in
animal models (e.g., weight
loss, lethargy, abnormal blood

chemistry).

Renal toxicity due to the
formation of insoluble
metabolites, particularly if

using rabbits.

Immediately discontinue
dosing and perform a full
necropsy with
histopathological evaluation of
the kidneys.[2] Analyze blood
for markers of renal function
such as serum creatinine (SCr)
and blood urea nitrogen
(BUN).[1] Consider that this
compound has known renal
toxicity issues that may

preclude further in vivo use.[1]

[2]

Lack of anti-tumor efficacy in

xenograft models.

Sub-therapeutic dosing.

Plasma concentrations may
not have reached levels that
result in anti-tumor activity in

preclinical models.[3]

Increase the dose with caution,
being mindful of the potential
for renal toxicity, especially in
susceptible species. Monitor
plasma drug concentrations to

ensure adequate exposure.[3]

Difficulty in formulating JNJ-
38877605 for oral

administration.

Poor solubility of the
compound in aqueous

solutions.

A suggested formulation
involves using a mixture of
propylene glycol, Tween 80,
and D5W (5% dextrose in
water). For example, a 100
mg/ml stock in propylene
glycol can be mixed with
Tween 80 and then diluted with
D5W.[5] Freshly prepare the
formulation before each use.

Experimental Protocols

In Vivo Xenograft Model for Efficacy Studies
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e Animal Model: 6-week-old immunodeficient nu/nu female mice.[5]

e Cell Line: GTL16 human gastric carcinoma cells (or other relevant cell line with c-Met
activation).

e Cell Inoculation: Subcutaneously inject GTL16 cells into the posterior flank of the mice.[5]

o Treatment: Once tumors are established, administer JINJ-38877605 orally (p.o.). A previously
reported dose is 40 mg/kg/day.[5]

e Monitoring: Monitor tumor growth and the general health of the animals. Plasma levels of
relevant biomarkers (e.g., IL-8, GROa) can also be measured.[5]

Data Presentation

Table 1: In Vitro Potency of JNJ-38877605

Parameter Value Reference
c-Met Kinase IC50 4.7 nM [11[3]
Selectivity vs. Fms >833-fold [1]
Selectivity Panel >246 kinases [1]

Table 2: Reported In Vivo Dosing and Effects
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Animal Model Dose Key Findings Reference

) Significant decrease
Mice (GTL16

40 mg/kg/day (oral) in plasma IL-8 and [5]
xenograft)

GROoa.

Increased kidney
weights, renal crystal
) 200-350 mg/kg/week formation,
Rabbits ) [1][2]
(total) degenerative and
inflammatory

changes.

Favorable safety
» profile with no
Rats and Dogs Not specified [1]
observed renal

toxicity.

Mild but recurrent

renal toxicity observed
100 mgBIDto 400 mg ]
Humans (Phase ) BID in virtually all patients, [1114]
even at sub-

therapeutic doses.

Visualizations
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Metabolic Pathway of JNJ-38877605
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Caption: Metabolic pathway of JNJ-38877605 leading to renal toxicity.

Troubleshooting Workflow for In Vivo Studies

Observe Signs of Toxicity?

Analyze Blood Chemistry

Stop Dosing Immediately (SCr, BUN)

Start In Vivo Experiment

Continue Monitoring
(Efficacy, PK/PD)

Perform Necropsy &
Histopathology of Kidneys

Confirm Renal Toxicity
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Caption: Troubleshooting workflow for observed toxicity in JINJ-38877605 studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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